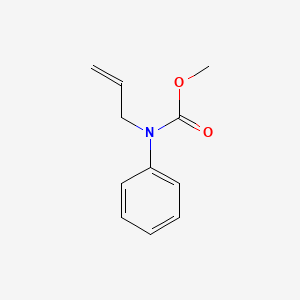

Methyl phenyl(prop-2-en-1-yl)carbamate

Description

Methyl phenyl(prop-2-en-1-yl)carbamate is a carbamate derivative characterized by a methyl group attached to the carbamate oxygen and both phenyl and prop-2-en-1-yl (allyl) groups bonded to the nitrogen. This structure confers unique reactivity and functional versatility, making it valuable in pharmaceutical and agrochemical research.

Properties

CAS No. |

104189-19-7 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

methyl N-phenyl-N-prop-2-enylcarbamate |

InChI |

InChI=1S/C11H13NO2/c1-3-9-12(11(13)14-2)10-7-5-4-6-8-10/h3-8H,1,9H2,2H3 |

InChI Key |

LOGYFLVQUHBASH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)N(CC=C)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl phenyl(prop-2-en-1-yl)carbamate can be achieved through several methods. One common approach involves the reaction of phenyl isocyanate with prop-2-en-1-ol in the presence of a catalyst. This reaction typically occurs under mild conditions and yields the desired carbamate product .

Industrial Production Methods: In an industrial setting, the production of methyl phenyl(prop-2-en-1-yl)carbamate may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents and catalysts that facilitate the carbamoylation process .

Chemical Reactions Analysis

Types of Reactions: Methyl phenyl(prop-2-en-1-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.

Reduction: Reduction reactions can convert the carbamate group into amine derivatives.

Substitution: The phenyl and prop-2-en-1-yl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbamate derivatives with additional functional groups, while reduction can produce amine derivatives .

Scientific Research Applications

Methyl phenyl(prop-2-en-1-yl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex carbamate compounds.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

Medicine: Research explores its potential use in pharmaceuticals, particularly in the development of drugs with carbamate moieties.

Industry: It is utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of methyl phenyl(prop-2-en-1-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. This interaction is often facilitated by the presence of the phenyl and prop-2-en-1-yl groups, which enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Methyl phenyl(prop-2-en-1-yl)carbamate with key analogs:

Key Observations:

- Lipophilicity: Methyl phenyl(prop-2-en-1-yl)carbamate likely exhibits moderate lipophilicity due to its phenyl and allyl groups. In contrast, Methyl (3-hydroxyphenyl)carbamate has lower lipophilicity due to its polar hydroxyl group, which enhances hydrogen bonding .

- Reactivity: The allyl group in Prop-2-en-1-yl N-phenylcarbamate enables participation in radical or nucleophilic reactions, whereas the methyl group in Methyl phenyl(prop-2-en-1-yl)carbamate may enhance metabolic stability .

Biological Activity

Methyl phenyl(prop-2-en-1-yl)carbamate, a carbamate derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Methyl phenyl(prop-2-en-1-yl)carbamate is characterized by the following chemical structure:

- Molecular Formula : C12H13NO2

- Molecular Weight : 205.24 g/mol

- IUPAC Name : Methyl phenyl(prop-2-en-1-yl)carbamate

The biological activity of methyl phenyl(prop-2-en-1-yl)carbamate is primarily attributed to its interaction with various biological targets. Studies indicate that it may act as an inhibitor of specific enzymes, including cyclooxygenase (COX), which is crucial in the inflammatory response.

Enzyme Inhibition

In vitro studies have shown that methyl phenyl(prop-2-en-1-yl)carbamate exhibits selective inhibition of COX-2 over COX-1, suggesting its potential as an anti-inflammatory agent with a reduced risk of gastrointestinal side effects commonly associated with non-selective COX inhibitors .

Pharmacological Profile

The pharmacological profile of methyl phenyl(prop-2-en-1-yl)carbamate includes:

| Activity | IC50 Value (μM) | Remarks |

|---|---|---|

| COX-2 Inhibition | 6.71 | Comparable to indomethacin |

| Anti-inflammatory | Not specified | Potential for development as a NSAID |

| Cytotoxicity | Not reported | Further studies needed |

Case Studies and Research Findings

Several studies have investigated the biological activity of methyl phenyl(prop-2-en-1-yl)carbamate and related compounds:

- Anti-inflammatory Activity : A study evaluated a series of carbamate derivatives for their COX inhibitory activities. Methyl phenyl(prop-2-en-1-yl)carbamate was among the most active compounds, demonstrating significant inhibition of COX enzymes, particularly COX-2 .

- Pharmacokinetic Properties : The compound's pharmacokinetic properties were assessed using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. Results indicated favorable drug-like characteristics, suggesting good oral bioavailability and metabolic stability .

- Toxicity Studies : Preliminary toxicity assessments revealed that methyl phenyl(prop-2-en-1-yl)carbamate has a low potential for adverse effects at therapeutic doses, making it a candidate for further development in anti-inflammatory therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.